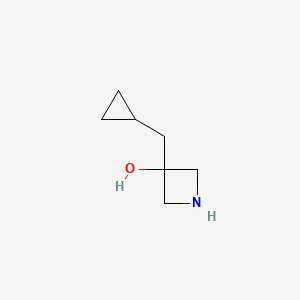

3-(Cyclopropylmethyl)azetidin-3-ol

Description

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by an azetidine (four-membered saturated ring) backbone substituted with a hydroxyl (-OH) group and a cyclopropylmethyl moiety at the 3-position. Its hydrochloride salt (CAS: 2387600-80-6) is cataloged by Amadis Chemical, though detailed physicochemical properties (e.g., solubility, melting point) and synthetic routes remain unspecified in available literature .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)azetidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7(4-8-5-7)3-6-1-2-6/h6,8-9H,1-5H2 |

InChI Key |

BLWBMCVVWDACGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2(CNC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the hydrogenolysis of azetidin-3-ones using palladium on carbon (Pd/C) as a catalyst in methanol . These methods provide efficient routes to obtain the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) in methanol is often used for hydrogenation reactions.

Substitution: Nucleophiles such as alkyl halides and organometallic reagents are used under basic conditions.

Major Products Formed

The major products formed from these reactions include functionalized azetidines, ketones, aldehydes, and various substituted derivatives .

Scientific Research Applications

3-(Cyclopropylmethyl)azetidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening and expansion reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidin-3-ol Derivatives

Azetidin-3-ol derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Key analogs include:

Key Observations :

- Lipophilicity : The cyclopropylmethyl group in the target compound enhances lipophilicity compared to the polar triazole-substituted analog . This may improve blood-brain barrier penetration relative to hydrophilic derivatives.

- In contrast, simpler analogs like 3-(1-methyltriazolyl)azetidin-3-ol may serve as intermediates or fragments.

- Salt Forms : Hydrochloride salts (e.g., Azetidin-3-ol HCl and the target compound ) are common for improving solubility and crystallinity.

Research Implications and Data Gaps

- Applications : The cyclopropylmethyl group’s metabolic stability merits exploration in drug design, particularly for CNS targets. YT8’s structural complexity highlights azetidin-3-ol’s versatility in biophysical assays .

- Unresolved Questions :

- Exact synthetic protocols and yields for this compound HCl.

- Comparative pharmacokinetic data (e.g., logP, half-life) across analogs.

- Target compound’s enzyme inhibition or receptor-binding profiles.

Biological Activity

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound classified as an azetidine. It has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 163.65 g/mol. The compound features a cyclopropylmethyl group, which enhances its reactivity and biological potential compared to other azetidine derivatives. The hydrochloride form of the compound improves its solubility in water, facilitating its application in various medicinal chemistry contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the cyclopropylmethyl substituent while ensuring high yield and purity. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antibacterial Properties

The antibacterial effects of azetidine derivatives have been documented, with some compounds demonstrating efficacy against various bacterial strains. The unique cyclopropylmethyl group may enhance the antibacterial activity of this compound compared to other azetidine derivatives.

Case Studies

Several studies have explored the biological activities of azetidine derivatives:

- Antiviral Efficacy : A study evaluated the antiviral properties of cyclohexadepsipeptides, noting their low cytotoxicity and significant inhibition of Zika virus replication at concentrations as low as 10 µM . This indicates that modifications to azetidine structures can lead to potent antiviral agents.

- Antibacterial Assessment : Research into related azetidine compounds has shown promising results against Gram-positive bacteria, suggesting that the introduction of specific substituents can enhance antibacterial potency.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Azetidine | Four-membered ring | Basic structure; limited activity |

| 1-(Cyclopropylmethyl)-3-azetidinol | Four-membered ring | Enhanced reactivity; potential uses |

| 3-(Hydroxymethyl)pyrrolidine | Five-membered ring | Antibacterial activity |

| Cyclohexadepsipeptides | Complex structure | Antiviral and antibacterial effects |

The table highlights how structural modifications can impact biological activities, emphasizing the potential for developing new therapeutic agents based on the azetidine framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.